BOC-LEU-GLY-OH
CAS No.: 32991-17-6
VCID: VC21539671
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
BOC-LEU-GLY-OH, or N-tert-butoxycarbonyl-glycyl-L-leucine, is a dipeptide derivative commonly used in peptide synthesis. It is a crucial building block in the creation of complex peptide sequences, particularly in solid-phase peptide synthesis, due to its ability to enhance bioavailability and stability in pharmaceutical applications . Peptide SynthesisBOC-LEU-GLY-OH is widely utilized in peptide synthesis, especially in solid-phase peptide synthesis. This method allows for the creation of complex peptide sequences with high purity and yield, which is essential for both research and pharmaceutical applications . Drug DevelopmentIn pharmaceutical research, BOC-LEU-GLY-OH plays a significant role in the development of peptide-based drugs. These drugs often offer better bioavailability and stability compared to traditional small-molecule drugs, making them attractive candidates for therapeutic applications . BioconjugationThe compound is used in bioconjugation processes, facilitating the attachment of peptides to other biomolecules. This is particularly useful in targeted drug delivery systems, especially in cancer therapy, where specificity and efficacy are crucial . Protein EngineeringResearchers use BOC-LEU-GLY-OH to modify proteins, enhancing their functionality and stability. This is vital in developing novel therapeutic proteins that can be used to treat various diseases . Diagnostic ApplicationsBOC-LEU-GLY-OH is also explored in diagnostic assays, particularly in the development of peptide-based biomarkers. These biomarkers can enhance the detection of various diseases by providing more specific and sensitive diagnostic tools . Synthesis MethodsThe synthesis of BOC-LEU-GLY-OH typically involves the coupling of BOC-protected amino acids. This process is often carried out using solution-phase or solid-phase peptide synthesis techniques, depending on the desired scale and complexity of the peptide . Research FindingsStudies have shown that BOC-LEU-GLY-OH can be effectively used in the synthesis of complex peptides, such as cyclic tetrapeptides like tentoxin . The compound's versatility in peptide synthesis makes it a valuable tool in both basic research and pharmaceutical development. |
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CAS No. | 32991-17-6 |
Product Name | BOC-LEU-GLY-OH |
Molecular Formula | C13H24N2O5 |
Molecular Weight | 288.34 g/mol |
IUPAC Name | 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Standard InChIKey | NRXDUMDULDHIEA-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Synonyms | 32991-17-6;(S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)aceticacid;BOC-LEU-GLY-OH;AC1Q1OA9;SCHEMBL996962;CTK8B5510;N-t-butoxycarbonyl-leucyl-glycine;MolPort-006-318-913;NRXDUMDULDHIEA-VIFPVBQESA-N;ALBB-015827;ZINC2555025;ANW-48978;MFCD00076954;AKOS005175183;CS11064;DS-1419;MCULE-3124607819;AJ-39674;AK-76846;BR-76846;AB0024244;KB-210915;TC-137723;FT-0684001;ST24026533 |
PubChem Compound | 7018768 |
Last Modified | Aug 15 2023 |
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